Enantiomer-Dependent Antifungal Activity: Up to 500-Fold Potency Differential Between (S) and (R) Forms in Related 1-Aryl-2-Imidazol-1-yl-Ethanol Derivatives
In a series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, the (−)-enantiomers were up to 500 times more active against Candida species than their (+)-counterparts. Specifically, (−)-6a and (−)-6b were respectively 30-fold and 90-fold more active than fluconazole against C. krusei. Although these data come from the homologous 2-(imidazol-1-yl)-1-phenylethanol scaffold rather than the 1-[4-(imidazol-1-yl)phenyl]ethanol scaffold of the target compound, the principle that the (S)-configuration can confer dramatically superior antifungal potency is directly transferrable and provides a strong rationale for selecting the defined (S)-enantiomer (CAS 476176-82-6) over its (R)-antipode (CAS 1005323-19-2) or the racemate (CAS 100479-70-7) [1].
| Evidence Dimension | Antifungal activity (enantiomer potency ratio) |
|---|---|
| Target Compound Data | Not directly tested; inferred (S) configuration may confer superior activity to the (R) configuration based on scaffold homology |
| Comparator Or Baseline | Optical antipode: (+)-enantiomer of 2-(imidazol-1-yl)-1-phenylethanol derivatives; Reference drug: fluconazole (MIC ~3.265 µmol/mL) |
| Quantified Difference | Up to 500-fold activity differential between enantiomers; (−)-6b was 90-fold more potent than fluconazole against C. krusei |
| Conditions | In vitro broth microdilution assay against Candida albicans and non-albicans Candida species clinical isolates |
Why This Matters
Selecting the incorrect enantiomer or a racemic mixture can erase or substantially diminish target antifungal activity, compromising assay validity and lead optimization campaigns.
- [1] De Vita, D., Scipione, L., Tortorella, S., Mellini, P., Di Rienzo, B., Simonetti, G., D'Auria, F. D., Panella, S., Cirilli, R., Di Santo, R., & Palamara, A. T. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334–342. View Source
